N-(2-fluorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(2-fluorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15FN4O2S2 and its molecular weight is 426.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-fluorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 2-(2-fluorobenzylthio)acetic acid, the second intermediate is 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridine-2-thiol, and the third intermediate is N-(2-fluorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide.
Starting Materials
2-fluorobenzyl chloride, thiophene-2-carboxylic acid, thionyl chloride, pyridine-2-thiol, hydrazine hydrate, acetic anhydride, sodium hydroxide, ethyl acetate, wate
Reaction
Step 1: Synthesis of 2-(2-fluorobenzylthio)acetic acid, 2-fluorobenzyl chloride is reacted with thiophene-2-carboxylic acid in the presence of triethylamine and dichloromethane to form 2-(2-fluorobenzylthio)acetic acid., Step 2: Synthesis of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridine-2-thiol, Thionyl chloride is added to pyridine-2-thiol to form pyridine-2-thionyl chloride, which is then reacted with hydrazine hydrate to form 3-(pyridin-2-yl)thio-1,2,4-oxadiazole., This compound is then reacted with thiophene-2-carboxylic acid in the presence of triethylamine and dichloromethane to form 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridine-2-thiol., Step 3: Synthesis of N-(2-fluorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, 2-(2-fluorobenzylthio)acetic acid is reacted with acetic anhydride in the presence of sodium hydroxide and ethyl acetate to form N-(2-fluorobenzyl)-2-(acetylsulfanyl)acetamide., This compound is then reacted with 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridine-2-thiol in the presence of sodium hydroxide and water to form N-(2-fluorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S2/c21-15-7-2-1-5-13(15)11-23-17(26)12-29-20-14(6-3-9-22-20)19-24-18(25-27-19)16-8-4-10-28-16/h1-10H,11-12H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCJHWBOHFQRIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide |
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